ER-α Degradation Efficacy: Fluoromethyl Azetidine vs. Non-Fluorinated Methyl Parent and Fluoromethyl Pyrrolidine
In a systematic side-chain optimization campaign for selective estrogen receptor degraders (SERDs), incorporation of a fluoromethyl azetidine group (compound 17h) increased ER-α degradation efficacy from 86% to 97% compared to the non-fluorinated methyl-substituted parent compound, measured in an ER-α in-cell western assay in MCF-7 cells (n ≥ 4) [1]. The same compound displayed an MCF-7 proliferation IC₅₀ ≤ 0.2 nM [1]. When compared to the fluoromethyl pyrrolidine analog (17e, 97% efficacy), the azetidine 17h provided a 4-fold higher oral exposure (AUC at 10 mg/kg PO: 0.16 μg·h/mL for 17h vs. 0.04 μg·h/mL for 17e) [1]. The fluoromethyl azetidine side-chain was ultimately selected as the lead over the fluoromethyl pyrrolidine based on both reduced stereochemical complexity (1 vs. 3 stereocenters) and superior in vivo performance in a tamoxifen-resistant breast cancer xenograft model [1].
| Evidence Dimension | ER-α degradation efficacy (% of fulvestrant control) |
|---|---|
| Target Compound Data | 17h (fluoromethyl azetidine): 97% |
| Comparator Or Baseline | Non-fluorinated methyl parent compound: 86% |
| Quantified Difference | +11 percentage points (86% → 97%) |
| Conditions | ER-α in-cell western assay, MCF-7 cells, n ≥ 4 |
Why This Matters
An 11-percentage-point gain in degradation efficacy directly translated to tumor regression in a tamoxifen-resistant xenograft model, establishing fluoromethyl azetidine as the preferred side-chain for SERD development.
- [1] Liang J, Blake R, Chang J, et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters, 2019, 10(1), 50–55. Table 2: Fluoromethyl Azetidine Side-Chain Significantly Improves ER-α Degradation Efficacy. View Source
